Propargyl acrylate

Description

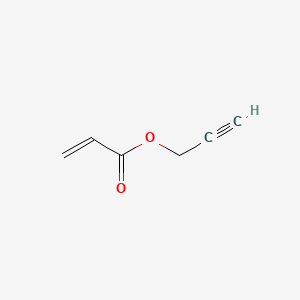

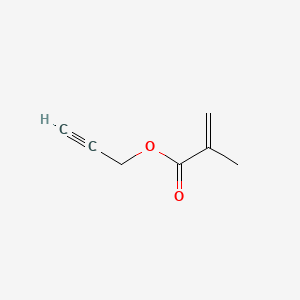

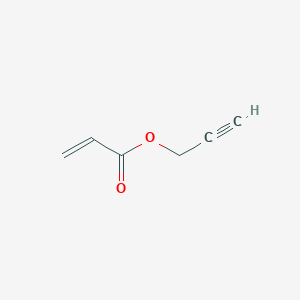

Structure

3D Structure

Properties

IUPAC Name |

prop-2-ynyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2/c1-3-5-8-6(7)4-2/h1,4H,2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPBNLDNIZUGLJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30622-19-6 | |

| Record name | 2-Propenoic acid, 2-propyn-1-yl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30622-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3065087 | |

| Record name | 2-Propenoic acid, 2-propynyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10477-47-1 | |

| Record name | Propargyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10477-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propargyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010477471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10477-47-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245495 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-propyn-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-propynyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-propynyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.874 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPARGYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UCB3ZIC58Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Propargyl Acrylate: A Core Technical Guide for Researchers

CAS Number: 10477-47-1

Propargyl acrylate (B77674) is a versatile bifunctional monomer that has garnered significant interest among researchers, particularly in the fields of polymer chemistry, materials science, and drug development. Its unique structure, featuring both a polymerizable acrylate group and a reactive alkyne (propargyl) group, allows for a wide range of chemical modifications and applications. This technical guide provides an in-depth overview of the core properties, reactivity, and applications of propargyl acrylate, with a focus on its relevance to researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic acrid odor. It is a propargyl ester of acrylic acid. Key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 10477-47-1 | [1][2][3] |

| Molecular Formula | C₆H₆O₂ | [2][3] |

| Molecular Weight | 110.11 g/mol | [2][4] |

| Boiling Point | 142-143 °C (lit.) | [2][5] |

| Density | 0.997 g/mL at 25 °C (lit.) | [1][2][5] |

| Refractive Index (n20/D) | 1.447 (lit.) | [1][2][5] |

| Flash Point | 43.3 °C (110 °F) - closed cup | [2] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; not miscible or difficult to mix with water. | [6][2] |

| EINECS Number | 233-975-8 | [1][7] |

Spectral Data

Detailed spectral information is crucial for the identification and characterization of this compound in experimental settings.

| Spectrum Type | Key Features and Peaks | Source(s) |

| ¹H NMR | The proton NMR spectrum shows characteristic peaks for the vinyl protons of the acrylate group and the protons of the propargyl group, including the terminal alkyne proton. Following a click reaction, the peak corresponding to the terminal alkyne proton disappears, and a new peak for the triazole ring proton appears around 8.11 ppm. | [4] |

| ¹³C NMR | The ¹³C NMR spectrum provides data on the carbon skeleton of the molecule. | [3] |

| Infrared (IR) | The FTIR spectrum of a similar compound, propargyl methacrylate, shows characteristic absorption peaks for the terminal alkyne C-H stretch (~3293 cm⁻¹) and the C≡C triple bond stretch (~2130 cm⁻¹). The ester carbonyl stretch is observed around 1740 cm⁻¹. | [1] |

Reactivity and Polymerization

The dual functionality of this compound makes it a highly reactive and versatile monomer. The acrylate group readily undergoes polymerization, while the terminal alkyne of the propargyl group can participate in a variety of chemical transformations.

Polymerization:

-

Free Radical Polymerization: this compound can be polymerized using free radical initiators. However, this method can lead to cross-linked or gelled products due to the potential for the free radicals to also activate the acetylenic group.

-

Anionic Polymerization: To avoid cross-linking and achieve linear polymers, anionic polymerization is an advantageous method.

-

Copolymerization: It can be copolymerized with other monomers, such as butyl acrylate, to introduce pendant alkyne groups into the resulting polymer backbone.[8]

Reactions of the Propargyl Group:

The terminal alkyne is the key to the post-polymerization functionalization of polymers containing this compound.

-

Click Chemistry: The most prominent reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction forms a stable 1,2,3-triazole linkage with an azide-functionalized molecule.[2] This highly efficient and specific reaction is widely used for bioconjugation and material functionalization.

-

Thiol-yne Reactions: The alkyne group can also react with thiols, which is another useful transformation in materials science.[2]

Applications in Research and Drug Development

The unique chemical properties of this compound make it a valuable building block in the development of advanced materials for biomedical applications.

Functional Polymers and Nanomaterials:

This compound is used to synthesize functional polymers with pendant alkyne groups. These "clickable" polymers can be further modified with a wide range of molecules, including biomolecules, fluorescent dyes, and cross-linkers.[8] It is also used in the preparation of nanoparticles and nanogels for drug delivery systems. For instance, poly(this compound) nanoparticles have been surface-functionalized using click chemistry to create fluorescent probes.

Bioconjugation and Drug Delivery:

The ability to undergo click chemistry makes this compound and its polymers ideal platforms for bioconjugation. This allows for the attachment of bioactive molecules such as peptides, proteins, and drugs to create targeted drug delivery systems and advanced biomaterials.[7] For example, Propargyl-PEG-acrylate, a related compound, is extensively used in developing drug delivery systems and for tissue engineering applications due to its ability to be functionalized with bioactive molecules.[7]

Experimental Protocols

While specific experimental conditions will vary depending on the desired outcome, the following provides a general overview of common procedures involving this compound.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

This protocol outlines the general steps for conjugating an azide-containing molecule to a propargyl-functionalized material.

-

Reagent Preparation:

-

Prepare a stock solution of the propargyl-functionalized polymer or molecule in a suitable solvent.

-

Prepare a stock solution of the azide-containing molecule. A slight molar excess (e.g., 1.2 equivalents) relative to the alkyne is often used.

-

Prepare fresh stock solutions of the copper(I) source (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate) and a ligand (e.g., THPTA) to stabilize the copper(I) catalyst.

-

-

Reaction Setup:

-

In a reaction vessel, combine the propargyl-functionalized material and the azide-containing molecule in the chosen solvent.

-

Add the copper catalyst and ligand. The catalyst loading is typically low (e.g., 1-5 mol%).

-

Initiate the reaction by adding the reducing agent if using a copper(II) salt.

-

-

Reaction and Monitoring:

-

Allow the reaction to proceed at room temperature for 1-4 hours.

-

Monitor the reaction progress using appropriate analytical techniques such as ¹H NMR (disappearance of the alkyne proton peak) or IR spectroscopy (disappearance of the azide (B81097) peak).

-

-

Purification:

-

Once the reaction is complete, purify the conjugate to remove unreacted starting materials, catalyst, and byproducts. Purification methods may include precipitation, dialysis, or chromatography.

-

Visualizing Workflows

DOT Script for a General Polymerization Workflow:

Caption: General workflow for the synthesis of functional polymers using this compound.

DOT Script for a Bioconjugation Workflow via Click Chemistry:

Caption: Workflow for bioconjugation using CuAAC click chemistry with a this compound-derived material.

Safety and Handling

This compound is a flammable liquid and vapor and can cause skin and serious eye irritation.[2][7] It may also cause respiratory irritation.[7] Therefore, appropriate safety precautions must be taken when handling this chemical.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat. Use a fume hood to avoid inhalation of vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Keep away from sources of ignition.

-

Storage: Store in a cool, well-ventilated place in a tightly closed container.[2] It may be stabilized with an inhibitor like BHT to prevent premature polymerization.[8]

-

First Aid: In case of contact, immediately flush skin or eyes with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

This technical guide provides a comprehensive overview of this compound, highlighting its key properties and applications relevant to the scientific research and drug development communities. Its versatility as a monomer for creating functional and "clickable" materials ensures its continued importance in the development of advanced polymers, nanomaterials, and bioconjugates.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. axispharm.com [axispharm.com]

- 4. This compound | C6H6O2 | CID 82655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. This compound | 10477-47-1 | TCI Deutschland GmbH [tcichemicals.com]

- 7. Page loading... [wap.guidechem.com]

- 8. cdn11.bigcommerce.com [cdn11.bigcommerce.com]

An In-depth Technical Guide to the Synthesis of Propargyl Acrylate Monomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl acrylate (B77674) is a valuable bifunctional monomer possessing both a polymerizable acrylate group and a reactive alkyne moiety. This unique structure makes it a versatile building block in polymer chemistry and materials science. The acrylate group can undergo facile polymerization, while the terminal alkyne allows for post-polymerization modification via "click" chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). These characteristics have led to its use in the development of functional polymers, nanoparticles for drug delivery, and advanced materials with tailored properties. This technical guide provides a comprehensive overview of the synthesis of propargyl acrylate, including detailed experimental protocols, reaction pathways, and characterization data.

Synthetic Pathways

The synthesis of this compound is primarily achieved through the esterification of propargyl alcohol with an acrylic acid derivative. Two common methods are employed:

-

Reaction with Acryloyl Chloride: This is a widely used and efficient method that involves the reaction of propargyl alcohol with acryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

-

Direct Esterification with Acrylic Acid: This method involves the direct reaction of propargyl alcohol with acrylic acid, typically in the presence of an acid catalyst to drive the equilibrium towards the ester product.

This guide will focus on the more common and often higher-yielding method involving acryloyl chloride.

Experimental Protocol: Synthesis via Acryloyl Chloride

This section provides a detailed experimental procedure for the synthesis of this compound from propargyl alcohol and acryloyl chloride.

Materials and Equipment:

-

Propargyl alcohol

-

Acryloyl chloride

-

Triethylamine (B128534) (or other suitable base, e.g., pyridine)

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

NMR spectrometer

-

FTIR spectrometer

Reaction Scheme:

Caption: Reaction scheme for the synthesis of this compound.

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve propargyl alcohol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Acryloyl Chloride: Add a solution of acryloyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the cooled reaction mixture via the dropping funnel over a period of 30-60 minutes, while maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is typically purified by vacuum distillation to obtain pure this compound.

Experimental Workflow:

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₆O₂ | |

| Molar Mass | 110.11 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Density | 0.997 g/mL at 25 °C | |

| Boiling Point | 142-143 °C | |

| Refractive Index (n²⁰/D) | 1.447 |

Table 2: Spectroscopic Data for this compound

| Technique | Key Peaks/Shifts |

| ¹H NMR (CDCl₃) | δ (ppm): 6.45 (dd, 1H), 6.15 (dd, 1H), 5.90 (dd, 1H), 4.75 (d, 2H), 2.50 (t, 1H) |

| FTIR (neat) | ν (cm⁻¹): 3290 (≡C-H), 2130 (C≡C), 1730 (C=O, ester), 1640 (C=C) |

Note: The exact peak positions and multiplicities may vary slightly depending on the solvent and instrument used.

Characterization

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is a key tool for confirming its structure. The characteristic peaks include the vinyl protons of the acrylate group, the methylene (B1212753) protons adjacent to the ester oxygen, and the terminal alkyne proton.[1]

FTIR Spectroscopy: The FTIR spectrum provides confirmation of the functional groups present in the molecule. Key vibrational bands include the stretching frequencies of the terminal alkyne C-H bond, the carbon-carbon triple bond, the ester carbonyl group, and the carbon-carbon double bond of the acrylate moiety.[2]

Safety and Handling

This compound is a flammable liquid and an irritant to the skin, eyes, and respiratory system. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Store in a cool, dry, and well-ventilated area away from sources of ignition. The monomer is often stabilized with an inhibitor like hydroquinone (B1673460) or butylated hydroxytoluene (BHT) to prevent premature polymerization.

Conclusion

The synthesis of this compound via the reaction of propargyl alcohol and acryloyl chloride is a reliable and efficient method for producing this versatile monomer. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high-purity product. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers and scientists in the fields of polymer chemistry, materials science, and drug development who wish to utilize this compound in their work.

References

Propargyl Acrylate: A Technical Guide to a Versatile Chemical Intermediate

Introduction

Propargyl acrylate (B77674) is a bifunctional monomer that possesses both a reactive acrylate group and a terminal alkyne (propargyl group). This unique combination makes it a valuable building block in polymer chemistry and materials science, enabling the synthesis of functional polymers through various polymerization techniques and post-polymerization modifications. Its utility is particularly notable in the realm of "click chemistry," where the propargyl group can undergo highly efficient and specific cycloaddition reactions. This technical guide provides an in-depth overview of the chemical structure, properties, and key experimental applications of propargyl acrylate for researchers, scientists, and drug development professionals.

Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is prop-2-ynyl prop-2-enoate [1]. The molecule consists of an acrylate ester with a propargyl group attached to the ester oxygen.

The chemical structure of this compound is represented by the following diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₆H₆O₂ |

| Molecular Weight | 110.11 g/mol [1] |

| CAS Number | 10477-47-1[1] |

| Appearance | Colorless to light yellow clear liquid |

| Boiling Point | 142-143 °C (lit.)[2][3][4] |

| Density | 0.997 g/mL at 25 °C (lit.)[2][3][4] |

| Refractive Index | n20/D 1.447 (lit.)[2][3][4] |

| Flash Point | 43.3 °C (closed cup)[2] |

| Water Solubility | Not miscible or difficult to mix with water[3][4] |

Experimental Protocols

This compound is a versatile monomer used in a variety of experimental procedures, most notably in polymerization and click chemistry for the synthesis of functional materials.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of acrylic acid with propargyl alcohol. While a specific detailed protocol for this reaction was not found in the immediate search results, general methods for the esterification of acrylic acid can be adapted. These reactions are often catalyzed by a strong acid, such as sulfuric acid, and may involve the use of a polymerization inhibitor to prevent the self-polymerization of the acrylate monomer. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC), and the final product is typically purified by distillation under reduced pressure.

Polymerization of this compound

This compound can be polymerized through various methods, including free radical and anionic polymerization.

1. Free Radical Polymerization:

Free radical polymerization of this compound can lead to crosslinked or gelled products due to the reactivity of both the acrylic and acetylenic groups[3]. To obtain soluble, linear polymers, controlled polymerization techniques are often employed.

-

Materials:

-

This compound (monomer)

-

Divinyl benzene (B151609) (cross-linker, optional)

-

Potassium persulfate (initiator)

-

Sodium dodecyl sulfate (B86663) (surfactant, for emulsion polymerization)

-

Deionized water (solvent)

-

-

Procedure (Emulsion Polymerization):

-

In a reaction vessel, dissolve sodium dodecyl sulfate in deionized water.

-

Add this compound and divinyl benzene (if used) to the aqueous surfactant solution and stir to form an emulsion.

-

Heat the emulsion to the desired reaction temperature (e.g., 70-90 °C).

-

Dissolve potassium persulfate in deionized water and add it to the reaction mixture to initiate polymerization.

-

Allow the reaction to proceed for a specified time, monitoring the conversion of the monomer.

-

Cool the reaction mixture to room temperature to quench the polymerization.

-

The resulting polymer particles can be purified by dialysis or centrifugation.

-

2. Anionic Polymerization:

Anionic polymerization can be used to produce linear polymers of this compound with a plurality of repeating units[3]. This method offers better control over the polymer architecture compared to free radical polymerization.

-

Materials:

-

This compound (monomer)

-

Anionic initiator (e.g., n-butyllithium)

-

Anhydrous, aprotic solvent (e.g., tetrahydrofuran)

-

-

Procedure:

-

In a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in the anhydrous solvent.

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Add the anionic initiator dropwise to the stirred solution.

-

Allow the polymerization to proceed for the desired time.

-

Quench the reaction by adding a proton source (e.g., methanol).

-

Precipitate the polymer in a non-solvent (e.g., hexane) and collect it by filtration.

-

Dry the polymer under vacuum.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The terminal alkyne of the propargyl group makes it an ideal substrate for CuAAC reactions, allowing for the efficient and specific conjugation of azide-containing molecules to this compound-containing polymers or surfaces.

-

Materials:

-

This compound-functionalized polymer or surface

-

Azide-containing molecule (e.g., a fluorescent dye, biomolecule)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Solvent (e.g., a mixture of water and t-butanol)

-

-

Procedure:

-

Dissolve the this compound-functionalized material and the azide-containing molecule in the chosen solvent.

-

Prepare a fresh aqueous solution of sodium ascorbate.

-

In a separate vial, prepare an aqueous solution of CuSO₄·5H₂O.

-

To the stirring reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄ solution.

-

Stir the reaction at room temperature. The reaction progress can be monitored by techniques such as FTIR (disappearance of the azide (B81097) peak) or chromatography.

-

Upon completion, the product can be purified by precipitation, dialysis, or column chromatography, depending on the nature of the product.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction involving a this compound-functionalized substrate.

Caption: Workflow for a CuAAC 'Click' Reaction.

References

- 1. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US3639348A - Copolymers of propargyl methacrylate and acrylate - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

physical and chemical properties of propargyl acrylate

For Researchers, Scientists, and Drug Development Professionals

Propargyl acrylate (B77674) is a bifunctional monomer possessing both a reactive acrylate group and a terminal alkyne (propargyl group). This unique combination of functionalities makes it a valuable building block in polymer chemistry and materials science, with emerging applications in drug delivery and bioconjugation. This technical guide provides an in-depth overview of the physical and chemical properties of propargyl acrylate, detailed experimental protocols for its synthesis and key reactions, and visualizations of its chemical transformations.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a characteristic acrid odor.[1] It is primarily utilized as a monomer in various polymerization processes and as a versatile substrate for click chemistry reactions.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 10477-47-1 | [1][2][3][4][5] |

| Molecular Formula | C₆H₆O₂ | [1][2][3][4][5] |

| Molecular Weight | 110.11 g/mol | [1][2][3][4] |

| Appearance | Colorless to light yellow, clear liquid | [1][6] |

| Boiling Point | 142-143 °C (lit.) | [3][4][7][8][9][10][11] |

| Density | 0.997 g/mL at 25 °C (lit.) | [3][4][7][9][10][11] |

| Refractive Index (n²⁰/D) | 1.447 (lit.) | [3][4][7][9][10][11] |

| Flash Point | 43.3 °C (110 °F) - closed cup | [3][9][12] |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and acetone. Limited solubility/immiscible in water. | [1][3][4][7] |

| Purity | Typically >98% (GC), often stabilized with ~200 ppm BHT | [1][6][9][10][11] |

Experimental Protocols

Synthesis of this compound via Esterification

The most common method for synthesizing this compound is the esterification of propargyl alcohol with acryloyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:

-

Propargyl alcohol

-

Acryloyl chloride

-

Triethylamine (B128534) (or other suitable base)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Inhibitor (e.g., Butylated hydroxytoluene - BHT)

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add propargyl alcohol and the anhydrous solvent.

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add triethylamine to the stirred solution.

-

Add acryloyl chloride dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (the reaction progress can be monitored by Thin Layer Chromatography).

-

Filter the reaction mixture to remove the triethylammonium (B8662869) chloride salt.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Add a small amount of an inhibitor (e.g., BHT) to prevent polymerization.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to obtain pure this compound.

Polymerization of this compound

This compound can undergo polymerization through both its acrylate and, under certain conditions, its alkyne functionality. Free-radical polymerization is a common method.

a) Free-Radical Polymerization (Bulk or Solution)

Materials:

-

This compound (monomer)

-

Free-radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl peroxide - BPO)

-

Solvent (for solution polymerization, e.g., Toluene, Dioxane)

-

Inhibitor remover (if necessary)

Procedure:

-

If the monomer contains an inhibitor, pass it through a column of basic alumina (B75360) to remove it.

-

For bulk polymerization, place the monomer and the initiator in a reaction vessel.

-

For solution polymerization, dissolve the monomer and initiator in the chosen solvent in a reaction vessel.

-

De-gas the mixture by several freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., nitrogen or argon) for 30 minutes.

-

Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) under an inert atmosphere.

-

Allow the polymerization to proceed for the desired time. The viscosity of the solution will increase as the polymer forms.

-

Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol (B129727) or hexane).

-

Collect the polymer by filtration and dry it under vacuum.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click" Chemistry

The terminal alkyne of this compound readily participates in the CuAAC reaction with an azide-functionalized molecule to form a stable 1,2,3-triazole linkage. This is a highly efficient and specific reaction widely used for bioconjugation and material modification.

Materials:

-

This compound or a this compound-containing polymer

-

Azide-functionalized molecule (R-N₃)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Solvent (e.g., a mixture of water and a miscible organic solvent like THF or DMSO)

Procedure:

-

Dissolve the this compound derivative and the azide-functionalized molecule in the chosen solvent system.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

-

In another vial, prepare an aqueous solution of copper(II) sulfate.

-

To the stirred solution of the alkyne and azide (B81097), add the sodium ascorbate solution, followed by the copper(II) sulfate solution. A color change is often observed.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC or NMR spectroscopy (disappearance of the alkyne and azide signals and appearance of the triazole proton signal).

-

Upon completion, the product can be isolated by extraction, precipitation, or column chromatography, depending on its properties.

Spectral Data

¹H NMR (CDCl₃): The proton NMR spectrum of this compound typically shows characteristic peaks for the acrylate and propargyl protons. The acrylate vinyl protons appear as a multiplet between δ 5.8 and 6.5 ppm. The methylene (B1212753) protons of the propargyl group appear as a doublet around δ 4.7 ppm, and the terminal alkyne proton appears as a triplet around δ 2.5 ppm.

FTIR: The FTIR spectrum of this compound exhibits characteristic absorption bands. A strong carbonyl (C=O) stretching band from the ester group is observed around 1720-1740 cm⁻¹. The C=C stretching of the acrylate group appears around 1620-1640 cm⁻¹. The terminal alkyne C≡C stretching is a weak band around 2100-2150 cm⁻¹, and the ≡C-H stretching is a sharp band around 3250-3300 cm⁻¹.

Applications in Research and Development

The dual functionality of this compound makes it a versatile tool for:

-

Polymer Synthesis: It can be used to create functional polymers with pendant alkyne groups. These polymers can be further modified using "click" chemistry to attach various molecules, including peptides, carbohydrates, and drugs.[1]

-

Cross-linking: The propargyl group can be used for cross-linking polymer chains, leading to the formation of hydrogels and other network polymers.

-

Surface Modification: Surfaces can be functionalized with this compound to introduce alkyne groups, which can then be used to attach biomolecules or other functional coatings.

-

Drug Delivery: this compound can be incorporated into nanoparticles and other drug delivery systems to enable the attachment of targeting ligands or therapeutic agents via click chemistry.[4]

Safety and Handling

This compound is a flammable liquid and vapor.[13] It causes skin and serious eye irritation and may cause respiratory irritation.[13] It is important to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[14] Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[13]

This technical guide provides a foundational understanding of the physical and chemical properties of this compound, along with practical experimental guidance. Its unique reactivity will continue to drive innovation in materials science and biomedical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. afinitica.com [afinitica.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. jenabioscience.com [jenabioscience.com]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

- 11. RAFT Polymerization Procedures [sigmaaldrich.com]

- 12. ISO-PROPYL ACRYLATE(689-12-3) 1H NMR spectrum [chemicalbook.com]

- 13. Thiol-yne/thiol-epoxy hybrid crosslinked materials based on propargyl modified hyperbranched poly(ethyleneimine) and diglycidylether of bisphenol A re ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA13158A [pubs.rsc.org]

- 14. aquila.usm.edu [aquila.usm.edu]

propargyl acrylate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data and physical properties of propargyl acrylate (B77674), a valuable monomer in the synthesis of specialty polymers and a reagent in pharmaceutical intermediate development.[1][2]

Core Chemical Information

Propargyl acrylate is an organic compound notable for its dual functionality, incorporating both an acrylate group and a terminal alkyne (propargyl group).[1] This structure allows it to participate in a variety of polymerization and click chemistry reactions. Its chemical formula is C₆H₆O₂ and its linear formula is CH₂=CHCO₂CH₂C≡CH.[3][4] The molecular weight of this compound is 110.11 g/mol .[3][4][5][6]

Physicochemical Properties

A summary of key quantitative data for this compound is presented below. This data is essential for handling, reaction setup, and safety considerations.

| Property | Value | Source |

| Molecular Formula | C₆H₆O₂ | [3][5][7][8] |

| Molecular Weight | 110.11 g/mol | [3][4][5][6] |

| CAS Number | 10477-47-1 | [3][5][7] |

| Density | 0.997 g/mL at 25 °C | [2][4][7][8] |

| Boiling Point | 142-143 °C | [2][4][7][8] |

| Refractive Index | n20/D 1.447 | [2][4][7][8] |

| Flash Point | 43.3 °C (109.9 °F) | [4] |

Applications and Reactivity

This compound's unique structure makes it a versatile building block in polymer science and organic synthesis.

-

Monomer for Specialty Polymers: It is primarily used as a monomer in polymerization processes to produce specialty polymers and resins.[1] The propargyl group can be used for post-polymerization modification, allowing for the creation of functional materials.

-

Cross-linking and Copolymerization: The compound's reactivity is valuable for developing coatings, adhesives, and sealants.[1]

-

Pharmaceutical Intermediates: It is employed as an intermediate in the synthesis of pharmaceuticals and has been used in the preparation of lipid nanoparticles for siRNA delivery.[2]

Safety and Handling

This compound is classified as a flammable liquid and vapor.[3] It is also known to cause skin and serious eye irritation.[3] Appropriate personal protective equipment, including gloves and eye protection, should be used when handling this chemical.[4] It should be kept away from sources of ignition.[8]

References

- 1. CAS 10477-47-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 10477-47-1 [chemicalbook.com]

- 3. This compound | C6H6O2 | CID 82655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 98 10477-47-1 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. GSRS [precision.fda.gov]

- 7. This compound|lookchem [lookchem.com]

- 8. chembk.com [chembk.com]

Propargyl Acrylate: A Technical Guide to its Solubility in Organic Solvents for Researchers and Drug Development Professionals

Introduction

Propargyl acrylate (B77674) is a versatile bifunctional monomer that plays a crucial role in the synthesis of advanced polymers and functional materials. Its unique structure, featuring both a reactive acrylate group and a terminal alkyne, makes it a valuable building block in various chemical transformations, most notably in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This technical guide provides an in-depth overview of the solubility of propargyl acrylate in common organic solvents, a critical parameter for its application in research, particularly in drug development and materials science. While precise quantitative solubility data is not extensively documented in publicly available literature, this guide offers a comprehensive summary of its qualitative solubility, a detailed experimental protocol for determining its solubility, and protocols for its key applications.

Solubility of this compound in Organic Solvents

This compound is generally characterized as being soluble in a range of common organic solvents. However, it is immiscible or has very limited solubility in water.[1][2][3] The solubility of this compound is a key consideration for its use in polymerization reactions, nanoparticle synthesis, and bioconjugation, as the choice of solvent can significantly impact reaction kinetics, polymer properties, and the overall success of the application.

Table 1: Qualitative Solubility of this compound

| Solvent | Polarity | Solubility | Reference |

| Acetone | Polar aprotic | Soluble | |

| Ethanol | Polar protic | Soluble | |

| Toluene (B28343) | Nonpolar | Soluble | Inferred from use in related reactions |

| Dichloromethane (DCM) | Polar aprotic | Soluble | Inferred from use in related reactions |

| Tetrahydrofuran (THF) | Polar aprotic | Soluble | Inferred from use in related reactions |

| N,N-Dimethylformamide (DMF) | Polar aprotic | Soluble | Inferred from use in related reactions |

| Chloroform (B151607) | Polar aprotic | Soluble | Inferred from use in related reactions |

| Water | Polar protic | Immiscible/Limited Solubility | [1][2][3] |

Note: The solubility in toluene, dichloromethane, THF, DMF, and chloroform is inferred from their common use as solvents in reactions involving this compound and similar acrylate monomers.

Experimental Protocol for Determining this compound Solubility

For applications requiring precise knowledge of solubility, the following experimental protocol, adapted from the isothermal shake-flask methodology, can be employed.[4]

Objective: To determine the quantitative solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

-

Syringe filters (chemically compatible with the solvent)

-

Analytical instrument for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved this compound is essential to ensure saturation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure saturation is maintained.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the undissolved this compound to settle. If necessary, centrifuge the sample at a low speed to aid separation.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any undissolved monomer, it is advisable to use a syringe filter.

-

Dilute the collected sample to a known volume with the same organic solvent in a volumetric flask. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated analytical instrument (GC, HPLC, or UV-Vis).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining this compound solubility.

Key Applications and Experimental Protocols

This compound's dual functionality makes it a valuable monomer in various applications, particularly in the synthesis of functional polymers and for bioconjugation via "click chemistry."

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

CuAAC is a highly efficient and specific reaction between an alkyne (in this case, the propargyl group of this compound or a polymer derived from it) and an azide (B81097) to form a stable triazole linkage. This reaction is widely used for functionalizing polymers, creating crosslinked networks, and conjugating biomolecules.

Diagram 2: Signaling Pathway of CuAAC Reaction

Caption: Simplified CuAAC reaction pathway.

Experimental Protocol: General Procedure for Solution-Phase CuAAC

This protocol is a general guideline and may require optimization for specific substrates and applications.

Materials:

-

Propargyl-functionalized polymer or molecule (1.0 eq)

-

Azide-functionalized molecule (1.0-1.2 eq)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.01-0.1 eq)

-

Sodium ascorbate (B8700270) (0.1-0.5 eq)

-

Solvent (e.g., a 1:1 mixture of tert-butanol (B103910) and water, DMF, or DMSO)

Procedure:

-

In a round-bottom flask, dissolve the propargyl-functionalized and azide-functionalized substrates in the chosen solvent.

-

If the reaction is sensitive to oxygen, degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

-

To the stirring reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄ solution. A color change is often observed, indicating the formation of the Cu(I) catalyst.

-

Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Fourier-Transform Infrared (FTIR) spectroscopy (monitoring the disappearance of the azide peak).

-

Upon completion, the reaction mixture can be worked up by standard procedures, such as precipitation of the polymer, extraction, or dialysis to remove the copper catalyst and other small molecules.

Synthesis of Functional Polymers

This compound can be polymerized or copolymerized to create polymers with pendant alkyne groups, which can then be functionalized using "click chemistry" or other alkyne-specific reactions.

Diagram 3: Experimental Workflow for Polymer Synthesis and Functionalization

Caption: Workflow for this compound polymer synthesis.

Experimental Protocol: Free Radical Polymerization of this compound

Materials:

-

This compound (inhibitor removed)

-

Radical initiator (e.g., azobisisobutyronitrile, AIBN)

-

Anhydrous solvent (e.g., toluene or dioxane)

-

Non-solvent for precipitation (e.g., methanol (B129727) or hexane)

Procedure:

-

Monomer Purification: Remove the polymerization inhibitor from this compound by passing it through a column of basic alumina (B75360) or by distillation under reduced pressure.

-

Reaction Setup: In a Schlenk flask, dissolve the purified this compound and the initiator (typically 1-2 mol% relative to the monomer) in the anhydrous solvent.

-

Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

-

Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C for AIBN) and stir under an inert atmosphere (e.g., nitrogen or argon).

-

Monitoring: Monitor the progress of the polymerization by taking aliquots at different time points and analyzing the monomer conversion by GC or NMR.

-

Termination and Precipitation: Once the desired conversion is reached, terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air. Precipitate the polymer by slowly adding the reaction mixture to a large volume of a stirred non-solvent.

-

Purification: Collect the precipitated polymer by filtration, wash it with the non-solvent to remove any unreacted monomer and initiator, and dry it under vacuum to a constant weight.

Conclusion

This compound is a highly valuable monomer for the synthesis of functional polymers and for bioconjugation applications. Understanding its solubility in organic solvents is paramount for its effective use. While quantitative solubility data is sparse, its general solubility in common polar aprotic and protic organic solvents allows for its versatile application. The provided experimental protocols for solubility determination, polymerization, and "click" functionalization offer a solid foundation for researchers and drug development professionals to harness the full potential of this reactive and versatile building block. The ability to create well-defined, functional materials through the strategic use of this compound will undoubtedly continue to drive innovation in materials science and medicine.

References

Propargyl Acrylate: A Comprehensive Technical Guide to Safety, Handling, and Hazards

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute professional safety advice. Always consult the most current Safety Data Sheet (SDS) and follow all applicable institutional and governmental regulations when handling chemical substances.

Introduction

Propargyl acrylate (B77674) (CAS No. 10477-47-1) is a reactive organic compound featuring both an acrylate and a propargyl functional group.[1] This dual functionality makes it a valuable monomer in the synthesis of specialty polymers and resins, and a useful tool in bioconjugation and materials science, particularly in applications involving "click chemistry" and thiol-ene reactions.[2][3] Its utility in pharmaceutical research and drug development is growing, for example, in the preparation of lipid nanoparticles for siRNA delivery.[4][5] However, the inherent reactivity of propargyl acrylate also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth overview of the safety, handling, and hazards associated with this compound, compiled from available safety data and toxicological information.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for understanding its behavior under various experimental and storage conditions.

| Property | Value | References |

| Chemical Formula | C₆H₆O₂ | [6] |

| Molecular Weight | 110.11 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 142-143 °C | [4][5][7] |

| Density | 0.997 g/mL at 25 °C | [4][5][7] |

| Flash Point | 43.3 °C (109.9 °F) - closed cup | [8] |

| Solubility | Not miscible or difficult to mix with water. Soluble in organic solvents like ethanol (B145695) and acetone. | [1][4][5][7][9] |

| Refractive Index (n20/D) | 1.447 | [4][5][7] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards. The primary hazards associated with this compound are summarized in Table 2.

| Hazard Class | GHS Category | Hazard Statement | References |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | [6][8][10] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][6][11] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [2][6][11] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation | [2][6][11] |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Chronic Category 2 | H411: Toxic to aquatic life with long lasting effects | [2] |

Note: While extensive toxicological studies on this compound are limited, the available data and the known reactivity of the acrylate functional group warrant a high degree of caution.[4][11]

Toxicology and Mechanism of Action

The toxicological properties of this compound have not been thoroughly investigated.[4] However, the toxicity of acrylate esters is generally attributed to their electrophilic nature. The α,β-unsaturated carbonyl group in the acrylate moiety can react with nucleophiles, such as the thiol groups in glutathione (B108866) and proteins, via a Michael addition reaction.[12] This can lead to cellular damage and trigger inflammatory responses.

Skin and Eye Irritation

Acrylates are known to be skin and eye irritants.[12] The irritation is likely a result of direct cytotoxic effects on epithelial cells and the subsequent inflammatory response.

Respiratory Irritation

Inhalation of this compound vapors may cause respiratory irritation.[2][11] This is consistent with the known effects of other volatile acrylates.

Sensitization

While not explicitly classified for this compound, many acrylate esters are known skin sensitizers.[12] Therefore, there is a potential for this compound to cause allergic contact dermatitis upon repeated exposure.

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous properties, strict safety precautions must be observed when handling this compound.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[13]

-

Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[10][11] Take precautionary measures against static discharge.[10][11]

Personal Protective Equipment (PPE)

A summary of recommended PPE is provided in Table 3.

| PPE Type | Specification | References |

| Eye/Face Protection | Safety glasses with side-shields or chemical splash goggles. A face shield may be necessary for larger quantities or when there is a splash hazard. | [11][13][14] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of properly after handling. | [11][13][14] |

| Skin and Body Protection | Laboratory coat, fully buttoned. For larger scale operations, consider a chemical-resistant apron or coveralls. | [11][13][14] |

| Respiratory Protection | Use in a well-ventilated area. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. | [11][13] |

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First Aid Procedure | References |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | [2][11] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists. | [2][11][13] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [2][11][13] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [2][11] |

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[11]

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[15]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[2][11]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.[11]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[11]

-

Containment and Cleaning: Contain spillage, and then collect with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local/national regulations.[11]

Storage and Disposal

Storage

-

This compound is light-sensitive and should be stored accordingly.[11]

Disposal

-

Dispose of surplus and non-recyclable solutions to a licensed disposal company.[11]

-

Contaminated packaging should be disposed of as unused product.[11]

-

Follow all federal, state, and local regulations for hazardous waste disposal.

Experimental Protocols for Hazard Assessment

For a comprehensive safety assessment, standardized toxicological tests are employed. The following sections outline the general methodologies for key in vitro and ecotoxicological assays relevant to the hazards of this compound, based on OECD guidelines.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (based on OECD 439)

This test method evaluates the potential of a chemical to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model.

Methodology:

-

Tissue Preparation: Reconstructed human epidermis (RhE) tissues are equilibrated in culture medium.

-

Application: A defined amount of this compound (or a suitable dilution) is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are also tested.

-

Incubation: The tissues are incubated for a specified period (e.g., 60 minutes).

-

Rinsing and Post-Incubation: The test substance is thoroughly rinsed from the tissue surface, and the tissues are transferred to fresh medium for a post-incubation period (e.g., 42 hours).

-

Viability Assessment (MTT Assay): The viability of the tissues is determined by incubating them with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells reduce the yellow MTT to a blue formazan (B1609692) precipitate.

-

Extraction and Measurement: The formazan is extracted from the tissues, and the absorbance is measured spectrophotometrically.

-

Data Analysis: The percentage of viable cells in the treated tissues is calculated relative to the negative control. A chemical is classified as a skin irritant if the mean tissue viability is reduced below a certain threshold (typically ≤ 50%).[16]

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (based on OECD 492)

This test identifies substances that do not require classification for eye irritation or serious eye damage.

Methodology:

-

Tissue Preparation: Reconstructed human cornea-like epithelium (RhCE) tissues are equilibrated in culture medium.

-

Application: this compound is applied to the apical surface of the RhCE tissue. Negative and positive controls are included.

-

Incubation: Tissues are incubated for a defined period (e.g., 30 minutes for liquids).[17]

-

Rinsing and Post-Incubation: The test substance is rinsed off, and the tissues are incubated in fresh medium.

-

Viability Assessment (MTT Assay): Similar to the skin irritation test, cell viability is assessed using the MTT assay.

-

Data Analysis: If the mean tissue viability is greater than 60%, the substance is considered not to require classification for eye irritation or serious eye damage.[17]

Aquatic Toxicity: Daphnia sp. Acute Immobilisation Test (based on OECD 202)

This test assesses the acute toxicity of a substance to aquatic invertebrates.

Methodology:

-

Test Organisms: Young daphnids (less than 24 hours old) are used.

-

Exposure: Daphnids are exposed to a range of concentrations of this compound in a suitable medium for 48 hours.[1][4] A control group is maintained in the medium without the test substance.

-

Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.[4]

-

Data Analysis: The concentration that causes immobilization in 50% of the daphnids (EC50) is calculated at 48 hours.[1][4]

Conclusion

This compound is a valuable chemical for various applications in research and development. However, its reactivity presents significant health and safety hazards, including flammability, skin and eye irritation, and respiratory irritation. A thorough understanding of these hazards, coupled with strict adherence to safe handling procedures, the use of appropriate personal protective equipment, and proper emergency preparedness, is essential for its safe use in the laboratory. While specific quantitative toxicological data for this compound is limited, the known properties of acrylate esters provide a strong basis for a cautious and well-informed approach to its handling and application. Further toxicological studies are warranted to provide a more complete hazard profile for this compound.

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 5. eurolab.net [eurolab.net]

- 6. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 7. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]

- 8. eurolab.net [eurolab.net]

- 9. Study Design of In Vitro Eye Irritation EpiOcular (OECD 492) Study Design - Tox Lab [toxlab.co]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. oecd.org [oecd.org]

- 12. Irritation/Sensitization | Explore Safe Practices — Basic Acrylic Monomer Manufacturers, Inc. [bamm.net]

- 13. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 14. Test No. 492: Reconstructed human Cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification and labelling for eye irritation or serious eye damage | OECD [oecd.org]

- 15. oecd.org [oecd.org]

- 16. iivs.org [iivs.org]

- 17. x-cellr8.com [x-cellr8.com]

Propargyl Acrylate: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the synthesis, properties, and applications of propargyl acrylate (B77674), a versatile building block in materials science and bioconjugation.

Introduction

Propargyl acrylate is a bifunctional monomer that possesses both a polymerizable acrylate group and a reactive alkyne moiety. This unique structure makes it a valuable tool for the synthesis of functional polymers and materials. The acrylate group can readily undergo polymerization via various mechanisms, while the terminal alkyne serves as a versatile handle for post-polymerization modification through highly efficient "click" chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This guide provides a detailed overview of this compound, including its nomenclature, physicochemical properties, synthesis, polymerization methods, and key applications in research and development.

Nomenclature and Physicochemical Properties

This compound is known by several alternative names and identifiers, which are crucial for literature and database searches. Its key physicochemical properties are summarized in the tables below for easy reference.

Synonyms and Alternative Names

| Type | Name/Identifier |

| IUPAC Name | prop-2-ynyl prop-2-enoate[1] |

| Common Names | 2-Propynyl acrylate[1], Acrylic acid propargyl ester[2] |

| CAS Number | 10477-47-1[2][3][4][5] |

| EC Number | 233-975-8[1][2] |

| Molecular Formula | C₆H₆O₂[1][3][4] |

| SMILES | C=CC(=O)OCC#C[1] |

| InChI Key | WPBNLDNIZUGLJL-UHFFFAOYSA-N[1] |

Physicochemical Data

| Property | Value | Reference |

| Molecular Weight | 110.11 g/mol | [1][2][3][4] |

| Boiling Point | 142-143 °C (lit.) | [4][5] |

| Density | 0.997 g/mL at 25 °C (lit.) | [4][5] |

| Refractive Index | n20/D 1.447 (lit.) | [4][5] |

| Flash Point | 43.3 °C (110 °F) - closed cup | [2][4] |

| Solubility | Not miscible or difficult to mix with water. Soluble in organic solvents like ethanol (B145695) and acetone. | [4][5][6] |

Synthesis and Purification

This compound is typically synthesized via the esterification of acrylic acid with propargyl alcohol. The reaction is generally catalyzed by a strong acid.

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound through Fischer esterification.

Materials:

-

Acrylic acid

-

Propargyl alcohol

-

Sulfuric acid (concentrated) or other suitable acid catalyst

-

Hydroquinone (B1673460) or other polymerization inhibitor

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Dichloromethane (B109758) or other suitable organic solvent

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add propargyl alcohol, a slight excess of acrylic acid, and a catalytic amount of concentrated sulfuric acid.

-

Add a small amount of hydroquinone to inhibit the polymerization of the acrylate.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted acrylic acid), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Purification

The crude this compound is typically purified by vacuum distillation to obtain a high-purity product. It is crucial to maintain a low temperature during distillation to prevent polymerization.

Polymerization of this compound

The acrylate functionality of this compound allows for its polymerization through various controlled and uncontrolled radical polymerization techniques. The resulting polymers contain pendant alkyne groups that are available for further modification.

Free Radical Polymerization

Conventional free radical polymerization of this compound can be initiated using thermal or photoinitiators. However, this method often leads to polymers with broad molecular weight distributions and limited control over the polymer architecture. Due to the reactivity of the propargyl group, crosslinking can also occur.

Controlled Radical Polymerization

Controlled radical polymerization techniques offer precise control over the molecular weight, polydispersity, and architecture of the resulting polymers.

ATRP is a versatile method for the controlled polymerization of acrylates. The polymerization is typically initiated by an alkyl halide in the presence of a copper catalyst complexed with a nitrogen-based ligand.

Experimental Protocol: ATRP of this compound

Materials:

-

This compound (monomer)

-

Ethyl α-bromoisobutyrate (EBiB) (initiator)

-

Copper(I) bromide (CuBr) (catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Anisole or other suitable solvent

Procedure:

-

To a Schlenk flask, add CuBr and a magnetic stir bar. Seal the flask with a rubber septum and deoxygenate by several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).

-

In a separate flask, prepare a solution of this compound, EBiB, and PMDETA in anisole. Deoxygenate this solution by bubbling with an inert gas.

-

Using a degassed syringe, transfer the monomer/initiator/ligand solution to the Schlenk flask containing the CuBr catalyst.

-

Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 60 °C) and stir.

-

Monitor the polymerization progress by taking samples at regular intervals and analyzing them by techniques such as nuclear magnetic resonance (NMR) spectroscopy and gel permeation chromatography (GPC).

-

To terminate the polymerization, open the flask to air and dilute the mixture with a suitable solvent like tetrahydrofuran (B95107) (THF).

-

Purify the polymer by precipitation into a non-solvent such as cold methanol (B129727) or hexane.

RAFT polymerization utilizes a chain transfer agent (CTA) to mediate the polymerization, allowing for excellent control over the polymer characteristics.

Experimental Protocol: RAFT Polymerization of this compound

Materials:

-

This compound (monomer)

-

A suitable RAFT agent (e.g., a trithiocarbonate)

-

AIBN (2,2'-Azobis(2-methylpropionitrile)) (initiator)

-

Dioxane or other suitable solvent

Procedure:

-

In a reaction vessel, dissolve this compound, the RAFT agent, and AIBN in dioxane.

-

Deoxygenate the solution by several freeze-pump-thaw cycles.

-

Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 70 °C) to initiate the polymerization.

-

Monitor the reaction progress over time.

-

Terminate the polymerization by cooling the reaction mixture and exposing it to air.

-

Isolate the polymer by precipitation into a suitable non-solvent.

Anionic Polymerization

Anionic polymerization of this compound can be challenging due to the acidic nature of the terminal alkyne proton, which can react with the anionic initiator or propagating chain end. Protection of the alkyne group is often necessary to achieve a controlled polymerization.

Emulsion Polymerization

Emulsion polymerization is a technique used to produce polymer nanoparticles. This compound can be polymerized in an emulsion system to create latex particles with reactive alkyne groups on their surface.

Experimental Protocol: Emulsion Polymerization of this compound

Materials:

-

This compound (monomer)

-

Sodium dodecyl sulfate (SDS) (surfactant)

-

Potassium persulfate (KPS) (initiator)

-

Divinylbenzene (DVB) (crosslinker, optional)

-

Deionized water

Procedure:

-

In a reaction flask equipped with a condenser and a stirrer, prepare an aqueous solution of SDS.

-

Add this compound (and DVB if crosslinking is desired) to the surfactant solution and stir to form an emulsion.

-

Heat the emulsion to the desired temperature (e.g., 70-80 °C) under an inert atmosphere.

-

Initiate the polymerization by adding an aqueous solution of KPS.

-

Allow the reaction to proceed for several hours.

-

Cool the resulting polymer latex to room temperature. The nanoparticles can be purified by dialysis or centrifugation.

Post-Polymerization Modification via Click Chemistry

The pendant propargyl groups on polymers synthesized from this compound are readily available for post-functionalization using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the introduction of a wide variety of functionalities, including biomolecules, fluorescent dyes, and other polymers.

Experimental Protocol: CuAAC Reaction on a Propargyl-Functionalized Polymer

Materials:

-

Propargyl-functionalized polymer

-

Azide-containing molecule

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

A suitable ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA))

-

A suitable solvent system (e.g., a mixture of water and an organic solvent like DMSO or THF)

Procedure:

-

Dissolve the propargyl-functionalized polymer and the azide-containing molecule in the chosen solvent system.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O and the ligand.

-

To the stirring polymer/azide solution, add the sodium ascorbate solution, followed by the CuSO₄/ligand solution.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., NMR, IR spectroscopy, or size exclusion chromatography).

-